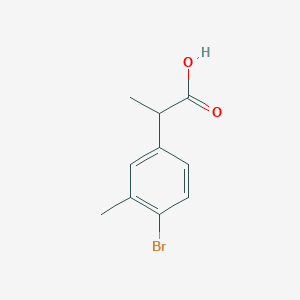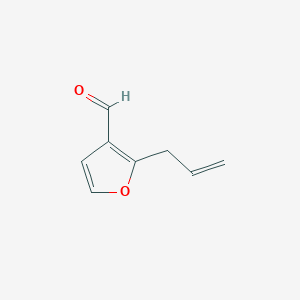![molecular formula C13H21NO4 B13552014 Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)
Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-oxo-6-oxa-9-azaspiro[36]decane-9-carboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by its spiro linkage, which connects two ring systems through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable lactam with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Aplicaciones Científicas De Investigación
Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can influence various biological pathways, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 2-amino-6-oxa-9-azaspiro[3.6]decane-9-carboxylate: This compound has a similar spirocyclic structure but with an amino group instead of an oxo group.
Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate: Another spirocyclic compound with different ring sizes and functional groups.
Uniqueness
Tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate stands out due to its specific combination of functional groups and ring structure. This unique arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
tert-butyl 2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate |
InChI |
InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-4-5-17-9-13(8-14)6-10(15)7-13/h4-9H2,1-3H3 |
Clave InChI |
NKDUIIIEUXPHNI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC2(C1)CC(=O)C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


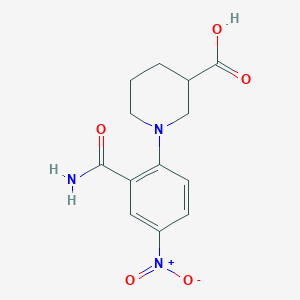
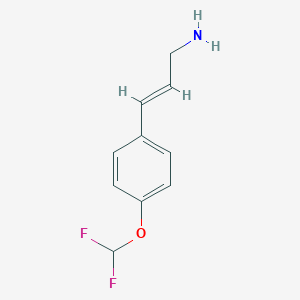
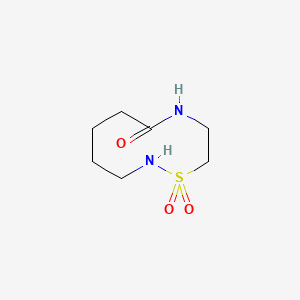
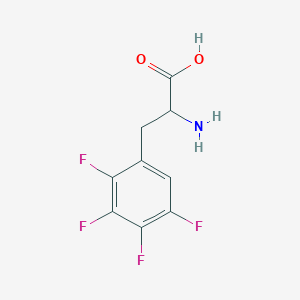
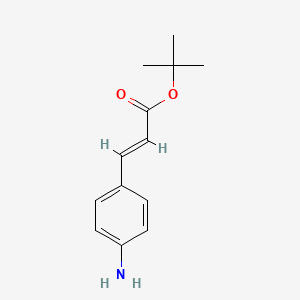
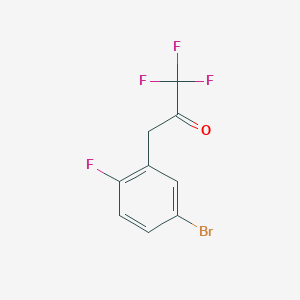
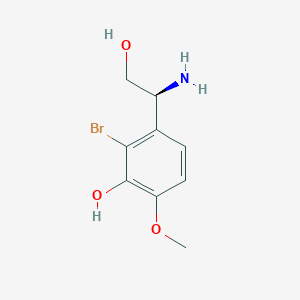
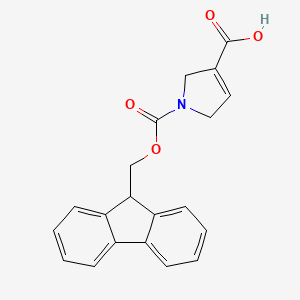



![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)
